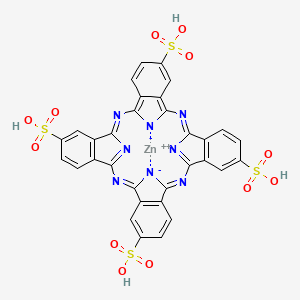

ZN(II) Phthalocyanine tetrasulfonic acid

Description

Contextualization of Phthalocyanine (B1677752) Chemistry and Applications

Phthalocyanines (Pcs) are synthetic, aromatic macrocyclic compounds that are structurally similar to the naturally occurring porphyrins. jchemrev.com They are composed of four isoindole units linked by nitrogen atoms, creating a stable ring system that can chelate a central metal ion. jchemrev.com The chemistry of phthalocyanines is versatile, allowing for the insertion of over 70 different elements into the central cavity and various substitutions on the peripheral ring structure. wiley.com

These structural modifications enable a wide array of properties, leading to diverse applications. jchemrev.com Historically, phthalocyanines were first recognized for their intense and stable colors, making them highly valuable as pigments and dyes for industries such as printing inks, paints, and textiles. qualitron.net Copper phthalocyanine, for instance, is a major organic blue pigment used globally. qualitron.net Beyond their use as colorants, the unique electronic and photochemical properties of metal phthalocyanines (M-Pcs) have led to their application in high-tech fields. jchemrev.com These include roles in chemical sensing, the development of solar cells, nonlinear optics, and as catalysts for various chemical reactions. jchemrev.comchemscene.com In recent years, their ability to generate reactive oxygen species upon light irradiation has made them prominent candidates for photodynamic therapy in cancer treatment. nih.govnih.gov

Significance of Sulfonation for Modulating Zinc(II) Phthalocyanine Properties

The introduction of sulfonate (–SO₃H) groups onto the zinc(II) phthalocyanine (ZnPc) macrocycle is a critical chemical modification that profoundly alters its characteristics. Unsubstituted ZnPc is notoriously insoluble in water and tends to aggregate in solution, which can quench its photoactivity and limit its utility in biological and aqueous systems. nih.gov

Sulfonation directly addresses these limitations. The primary and most significant effect of adding sulfonic acid groups is the dramatic increase in water solubility. google.com This enhanced hydrophilicity is crucial for applications in biological environments, such as photodynamic therapy, as it facilitates systemic administration and interaction with cellular components. nih.govresearchgate.net The degree of sulfonation, meaning the number of sulfonate groups attached (from one to four), allows for fine-tuning the compound's solubility. google.comgoogle.com

Furthermore, sulfonation influences the compound's aggregation behavior. While unsubstituted phthalocyanines tend to form non-photoactive aggregates in aqueous solutions, the negatively charged sulfonate groups induce electrostatic repulsion between the molecules, reducing this aggregation tendency. nih.gov This is vital for PDT, as the monomeric form of the photosensitizer is typically the most photochemically active. nih.gov The sulfonation also affects the electronic properties, which can shift the absorption spectrum and influence the efficiency of generating reactive oxygen species. nih.gov For instance, the binding of tetrasulfonated metallophthalocyanines to phospholipid membranes, a key step in cellular uptake, is thought to be determined primarily by the coordination between the central metal ion (zinc) and the phosphate (B84403) groups of the lipids. nih.gov

Historical Trajectories and Current Research Landscape of Zinc(II) Phthalocyanine Tetrasulfonic Acid

The history of phthalocyanines dates back to the early 20th century, with their accidental discovery in 1907 and subsequent characterization. qualitron.net Research into these compounds grew significantly, especially after their commercialization as pigments. The exploration of sulfonated derivatives followed as a means to create water-soluble dyes. qualitron.net Research on sulfonated zinc and aluminum phthalocyanines for combating microorganisms gained traction, with patents describing their use as photoactivators. google.com

In the current research landscape, Zinc(II) phthalocyanine tetrasulfonic acid (ZnPcS₄) is a subject of intense investigation, primarily driven by its applications in photomedicine. frontiersin.org As a second-generation photosensitizer, it offers strong absorption in the red region of the electromagnetic spectrum (around 670 nm), a wavelength that allows for deeper tissue penetration by light. frontiersin.orgnih.gov This property, combined with its high efficiency in generating cytotoxic singlet oxygen, makes it a promising agent for photodynamic therapy (PDT) against various cancers, including colorectal and skin cancers. frontiersin.orgmdpi.com

Current research often focuses on overcoming the limitations of the free drug by incorporating it into advanced drug delivery systems. frontiersin.orgnih.gov Nanoparticle-based carriers, such as mesoporous silica (B1680970) nanoparticles and polyelectrolytic PLGA nanoparticles, are being developed to enhance the solubility, selectivity, and therapeutic efficacy of ZnPcS₄, aiming to improve its accumulation in tumor tissues while minimizing side effects. frontiersin.orgnih.gov Beyond PDT, its catalytic properties are also being explored. For instance, zinc phthalocyanine systems have been shown to be effective catalysts for the selective reduction of aromatic nitro compounds. rsc.org In materials science, ordered thin films incorporating sulfonated zinc phthalocyanine have been fabricated, demonstrating potential for creating structures with unique optical properties like polarized luminescence. rsc.org

Data Tables

Table 1: Physicochemical Properties of Zinc(II) Phthalocyanine Tetrasulfonic Acid

| Property | Value | Source |

| CAS Number | 61586-86-5 | scbt.com |

| Molecular Formula | C₃₂H₁₆N₈O₁₂S₄Zn | scbt.com |

| Molecular Weight | 898.15 g/mol | scbt.comnih.gov |

| Appearance | Dark blue to purple powder | N/A |

| Solubility | Soluble in water | google.com |

| Absorption Max (Q-band) | ~670-680 nm (in aqueous media) | frontiersin.orgmdpi.com |

Table 2: Summary of Recent Research Findings

| Research Area | Key Finding | Significance | Source |

| Photodynamic Therapy (PDT) | When loaded into Ag@mSiO₂ nanoparticles with folic acid, it showed enhanced cellular uptake and strong cytotoxicity against colorectal cancer cells. | Demonstrates a nanotechnology-based strategy to improve targeted cancer therapy. | frontiersin.org |

| Drug Delivery Systems | Encapsulation in polyelectrolytic PLGA nanoparticles resulted in a high loading efficiency (82.1%) and maintained photophysical behavior, leading to 90% cancer cell death in vitro. | Offers a promising drug delivery system to improve therapeutic efficiency compared to the free drug. | nih.gov |

| Materials Science | Ordered thin films created by alternating layers of sulfonated zinc phthalocyanine and layered double hydroxides exhibit multiple quantum well structures and polarized luminescence. | Paves the way for the fabrication of novel optoelectronic devices with specific light-emitting properties. | rsc.org |

| Membrane Interaction | Binding to phospholipid membranes is primarily driven by coordination between the central zinc ion and phosphate groups on the lipids, which correlates with its photodynamic activity. | Provides fundamental insight into the mechanism of cellular interaction and photosensitizing efficacy. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYIVNBEJZRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8O12S4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Modifications of Zinc Ii Phthalocyanine Tetrasulfonic Acid Derivatives

Established Synthetic Routes for Zinc(II) Phthalocyanine (B1677752) Tetrasulfonic Acid

The synthesis of the core Zinc(II) phthalocyanine tetrasulfonic acid structure is predominantly achieved through two established methods: template condensation and cyclotetramerization. These routes offer reliable pathways to the macrocyclic framework.

Template Condensation Approaches for Macrocycle Formation

Template condensation involves the use of a metal ion, in this case, Zinc(II), to organize and facilitate the ring-closing reaction of precursor molecules. This method is effective for the formation of the phthalocyanine macrocycle. In a typical procedure, a phthalic acid derivative, such as 4-sulfophthalic acid, is heated in the presence of a zinc salt, urea, and a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The zinc ion acts as a template, coordinating with the nitrogen atoms of the precursors and holding them in the correct orientation for the final cyclization to occur. This approach is a direct and efficient way to synthesize metal phthalocyanine tetrasulfonic acids. nih.gov

Cyclotetramerization Reactions and Optimization Strategies

Cyclotetramerization is a more common and versatile method for synthesizing phthalocyanines, including Zinc(II) phthalocyanine tetrasulfonic acid and its derivatives. This reaction involves the tetramerization of phthalonitrile (B49051) precursors in the presence of a zinc salt. For instance, the synthesis of tetranitro Zinc(II) phthalocyanine, a related derivative, is achieved by reacting 4-nitrophthalonitrile (B195368) with a zinc salt in a high-boiling solvent like 1-pentanol, often with a base catalyst such as DBU. aijr.org

Optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the specific catalyst used. For example, in the synthesis of certain sulfonyl-substituted phthalocyanines, classical high-boiling alcohol solvents are avoided as they can react with the sulfonyl group. acs.org Instead, a mixture of N,N-dimethylformamide (DMF) and ortho-dichlorobenzene is employed. acs.org The use of microwave irradiation has also been explored as a method to accelerate the reaction and improve yields.

Targeted Functionalization Strategies of the Zinc(II) Phthalocyanine Core

To fine-tune the properties of Zinc(II) phthalocyanine tetrasulfonic acid, researchers employ various functionalization strategies. These can be broadly categorized into modifications at the periphery of the macrocycle and considerations of the central metal's role.

Peripheral Derivatization for Tailored Molecular Architectures

The introduction of functional groups onto the periphery of the phthalocyanine ring is a powerful tool for creating tailored molecular architectures with specific properties. The sulfonic acid groups themselves enhance water solubility. researchgate.net Further derivatization can impart other desirable characteristics.

For example, the introduction of bulky substituents can prevent aggregation, a common issue with planar phthalocyanine molecules that can quench their excited states. researchgate.net Glycosylation, the attachment of sugar moieties, is another strategy to improve water solubility and can be used to target specific biological receptors. nih.govresearchgate.net Asymmetric substitution, where different functional groups are introduced on the same molecule, can lead to amphiphilic phthalocyanines with one hydrophilic face and one lipophilic face. nih.gov This is exemplified by a zinc(II) phthalocyanine bearing three hydrophilic glucosyl groups and one lipophilic octadecyloxyl group. nih.gov

| Functional Group | Purpose of Derivatization | Example Precursor |

| Sulfonic Acid | Enhance water solubility | 4-Sulfophthalic acid researchgate.netnih.gov |

| Nitro | Intermediate for further functionalization (e.g., reduction to amino group) | 4-Nitrophthalonitrile aijr.org |

| Amino | Can be quaternized to create cationic derivatives | Tetramino-zinc-phthalocyanine rsc.org |

| Glycosyl | Improve water solubility and biocompatibility | Glycosylated phthalonitriles researchgate.net |

| Alkoxy/Alkyl | Enhance solubility in organic solvents and influence electronic properties | 3,6-Didecylphthalonitrile nih.gov |

| Sulfonyl | Modify electronic properties and reactivity | Sulfonylphthalonitriles acs.org |

Central Metal Coordination and Its Impact on Ligand Properties

The central Zinc(II) ion is not merely a structural component; its coordination significantly influences the properties of the phthalocyanine ligand. The d¹⁰ electronic configuration of Zinc(II) means that it is redox-inactive under typical conditions, which contributes to the photostability of the resulting complex.

The coordination of Zinc(II) affects the electronic absorption and emission properties of the phthalocyanine. The strong π → π* transitions within the phthalocyanine macrocycle give rise to the characteristic Soret band (around 350 nm) and Q-band (around 670 nm) in the UV-Vis spectrum. aijr.org The presence of the zinc ion modulates the energies of these transitions. Furthermore, the zinc ion can influence the excited state lifetimes and the efficiency of intersystem crossing to the triplet state, which is a critical parameter for applications such as photodynamic therapy. While Zinc(II) itself is diamagnetic, its coordination can be studied using techniques like NMR spectroscopy to probe the symmetry and electronic environment of the macrocycle.

Development of Novel Zinc(II) Phthalocyanine Tetrasulfonic Acid Analogues

The quest for enhanced performance has driven the development of novel analogues of Zinc(II) phthalocyanine tetrasulfonic acid. These analogues often feature complex substitution patterns designed to optimize specific properties.

One area of innovation is the synthesis of hexadeca-substituted phthalocyanines, where all 16 peripheral positions are functionalized. mdpi.comresearchgate.net For example, a novel zinc(II) phthalocyanine with eight hexyloxy groups on the non-peripheral positions and eight trifluoromethoxyphenyl groups on the peripheral positions has been synthesized. mdpi.com This extensive substitution leads to significant red-shifts in the absorption and emission spectra and enhances solubility in organic solvents. mdpi.comresearchgate.net

Another direction is the creation of asymmetrically substituted or "Janus" phthalocyanines. These molecules present different functionalities on opposite sides of the macrocycle, leading to unique self-assembly behaviors and interfacial properties. An example is the synthesis of a zinc(II) phthalocyanine with three hydrophilic glucosyl groups and one lipophilic octadecyloxyl group, creating an amphiphilic molecule. nih.gov

The development of these novel analogues relies on sophisticated synthetic strategies, often involving multi-step procedures and the use of advanced purification techniques. The characterization of these complex molecules requires a combination of spectroscopic methods, including NMR, mass spectrometry, and UV-Vis spectroscopy, to confirm their structures and elucidate their properties.

| Analogue Type | Key Feature | Synthetic Strategy | Resulting Property |

| Hexadeca-substituted | All 16 peripheral positions are functionalized mdpi.comresearchgate.net | Multi-step synthesis involving Suzuki coupling reactions researchgate.net | Enhanced solubility, red-shifted absorption/emission mdpi.comresearchgate.net |

| Asymmetric/Amphiphilic | Different substituents on different parts of the macrocycle nih.gov | Statistical condensation of two different phthalonitriles nih.gov | Amphiphilicity, unique self-assembly nih.gov |

| Glycoconjugated | Covalently attached carbohydrate moieties researchgate.net | Cyclotetramerization of glycosylated phthalonitriles researchgate.net | High water solubility, potential for biological targeting researchgate.net |

Synthesis of Water-Soluble and Amphiphilic Derivatives

Improving the aqueous solubility and creating amphiphilic character in phthalocyanine derivatives is crucial for their application in biological and aqueous-phase systems. This is typically achieved by introducing hydrophilic or a combination of hydrophilic and lipophilic moieties onto the periphery of the phthalocyanine ring.

One of the most direct methods involves the sulfonation of the phthalocyanine ring. Zinc(II) phthalocyanine tetrasulfonic acid itself is synthesized to be water-soluble. nih.gov A common synthetic route involves the reaction of 4-sulfophthalic acid with a zinc halide and urea, often using a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Further derivatization of the sulfonic acid groups can modulate solubility and lipophilicity. For instance, the tetrasulfonic acid can be converted into its corresponding tetrasulfonyl chloride, which then reacts with various amino compounds to yield a range of tetrasulfonamide derivatives that can be anionic, neutral, or lipophilic. frontiersin.org

Another effective strategy to impart water solubility and amphiphilicity is through quaternization. Researchers have synthesized Schiff base substituted zinc(II) phthalocyanines and subsequently quaternized the peripheral nitrogen atoms to create cationic, water-soluble complexes. acs.org Similarly, tetra-substituted zinc(II) phthalocyanines bearing long ether chains with terminal dimethylamino or diethylamino groups have been synthesized. researchgate.net Subsequent reaction with methyl iodide converts these tertiary amines into quaternary ammonium (B1175870) salts, resulting in amphiphilic molecules with excellent solubility in both water and organic solvents. researchgate.net These dicationic or tetracationic derivatives often exhibit a high affinity for biological membranes. nih.gov

The introduction of polyhydroxylated groups, such as sugars or glycerol (B35011), is another powerful method for enhancing water solubility. Tetraglycosylated zinc(II) phthalocyanines have been prepared and show high solubility in water. scbt.com The synthesis can proceed through the cyclotetramerization of a glycosylated phthalonitrile precursor. scbt.com Likewise, glycerol substitution has been employed to improve the water-solubility of zinc(II) phthalocyanines. researchgate.net

Unsymmetrically substituted derivatives also offer a route to water-soluble compounds. For example, trisulfonated zinc phthalocyanines (ZnPcS₃) have been synthesized as single products through the ring expansion of a boron tri(4-sulfo)subphthalocyanine precursor. nih.gov This method allows for the creation of amphiphilic structures by reacting the precursor with diiminoisoindoline derivatives of varying hydrophobicity. nih.gov

Table 1: Synthesis of Water-Soluble and Amphiphilic Zn(II) Phthalocyanine Derivatives

| Derivative Type | Synthetic Precursor(s) | Key Modification Strategy | Resulting Property |

|---|---|---|---|

| Tetrasulfonamides | Zinc(II) phthalocyanine tetrasulfonyl chloride, various amines | Conversion of sulfonic acid groups to sulfonamides | Tunable solubility (anionic, neutral, or lipophilic) frontiersin.org |

| Quaternized Schiff Base Derivatives | Schiff base substituted Zn(II) phthalocyanines, alkyl halides | Quaternization of peripheral nitrogen atoms | Cationic, water-soluble acs.org |

| Quaternized Amino-Ether Derivatives | Zn(II) phthalocyanines with amino-terminated ether chains, methyl iodide | Quaternization of tertiary amines | Amphiphilic, soluble in water and organic solvents researchgate.net |

| Trisulfonated Derivatives | Boron tri(4-sulfo)subphthalocyanine, diiminoisoindoline derivatives | Ring expansion reaction | Amphiphilic, water-soluble nih.gov |

| Glycosylated Derivatives | Glycosylated phthalonitriles, zinc salt | Cyclotetramerization with sugar moieties | High water solubility scbt.com |

| Glycerol-Substituted Derivatives | Phthalonitrile precursors with glycerol units | Introduction of polyol groups | Improved water solubility researchgate.net |

Covalent Conjugation to Organic and Inorganic Scaffolds

To further enhance the functionality, stability, and targeting capabilities of Zinc(II) phthalocyanine tetrasulfonic acid and its derivatives, they are often covalently conjugated to larger organic or inorganic scaffolds. This approach creates hybrid materials that combine the photoactive properties of the phthalocyanine with the unique characteristics of the scaffold.

Organic Scaffolds: Polymeric scaffolds are widely used to improve the biocompatibility and pharmacokinetic properties of phthalocyanines. Hydrophilic derivatives of zinc(II) phthalocyanine have been conjugated to block copolymers such as Pluronic P123 and poly(L-lactide) (PLLA). A common synthetic route involves modifying the phthalocyanine to introduce reactive groups like carboxylic acids. These groups can then be coupled to the polymer chains using standard esterification methods, such as Steglich esterification, which utilizes reagents like N,N'-dicyclohexylcarbodiimide (DCC). These polymer-phthalocyanine conjugates can self-assemble into functional micelles.

Inorganic Scaffolds: Inorganic nanomaterials serve as robust platforms for the immobilization of phthalocyanine derivatives. Titanium dioxide (TiO₂) thin films have been sensitized with Zn(II)-tetracarboxy-phthalocyanine, a derivative of the tetrasulfonic acid compound. nih.gov The conjugation occurs via a chemisorption process where covalent bonds form between the peripheral carboxylate groups of the phthalocyanine and the TiO₂ surface. nih.gov This direct linkage facilitates efficient electronic interaction between the photosensitizer and the semiconductor. nih.gov

Gold nanoparticles (AuNPs) are another popular inorganic scaffold. Glycosylated zinc phthalocyanine derivatives have been linked to both gold nanorods and nanospheres. nih.gov The conjugation is achieved through self-assembly, where sulfur or nitrogen atoms on the phthalocyanine derivative form dative bonds with the gold surface (S-Au/N-Au linkage). nih.gov

Mesoporous silica (B1680970) nanoparticles (MSNs) have also been used as carriers. Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) has been loaded into the pores of amino-functionalized, silver-core mesoporous silica shells (Ag@mSiO₂-NH₂). frontiersin.org The loading is primarily driven by strong electrostatic interactions between the negatively charged sulfonate groups of the phthalocyanine and the positively charged amino groups on the silica surface. frontiersin.org While not a direct covalent bond to the phthalocyanine itself, the entire hybrid system can be further covalently functionalized, for example, by attaching targeting ligands like folic acid to the nanoparticle surface via amide bond formation. frontiersin.org Similarly, complexes between sulfonated zinc phthalocyanines and semiconductor quantum dots (e.g., CdSe/ZnS) can be formed, typically through electrostatic interactions. researchgate.net

Table 2: Covalent Conjugation of Zn(II) Phthalocyanine Derivatives to Scaffolds

| Scaffold Type | Phthalocyanine Derivative | Conjugation Chemistry | Resulting Hybrid System |

|---|---|---|---|

| Organic Polymer (PLLA) | Carboxy-terminated Zn(II) Phthalocyanine | Steglich Esterification | ZnPc-PLLA block copolymer conjugate |

| Inorganic Semiconductor (TiO₂) | Zn(II)-tetracarboxy-phthalocyanine | Chemisorption (covalent bond via carboxylate groups) | TcPcZn-TiO₂ thin film nih.gov |

| Inorganic Nanoparticle (AuNP) | Thiazole-substituted glycosylated Zn(II) phthalocyanine | Self-assembly (S-Au/N-Au linkage) | ZnPc-AuNP conjugate nih.gov |

| Inorganic Nanoparticle (Ag@mSiO₂) | Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) | Electrostatic interaction (sulfonate-amine) | ZnPcS₄ loaded in mesoporous silica shell frontiersin.org |

| Inorganic Nanocrystal (Quantum Dot) | Sulfonated Zn(II) Phthalocyanine | Electrostatic Interaction | ZnPc-Quantum Dot complex researchgate.net |

Compound Nomenclature

| Abbreviation / Trivial Name | Full Chemical Name |

| Zn(II) Phthalocyanine tetrasulfonic acid / ZnPcS₄ | Zinc(II) 2,9,16,23-tetrasulfophthalocyanine |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| ZnPcS₃ | Zinc(II) trisulfophthalocyanine |

| PLLA | Poly(L-lactide) |

| TiO₂ | Titanium dioxide |

| AuNP | Gold nanoparticle |

| Ag@mSiO₂ | Silver-core mesoporous silica nanoparticle |

| CdSe/ZnS | Cadmium Selenide / Zinc Sulfide (core/shell quantum dot) |

| TcPcZn | Zn(II)-tetracarboxy-phthalocyanine |

Advanced Spectroscopic and Electrochemical Characterization of Zinc Ii Phthalocyanine Tetrasulfonic Acid

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, encompassing absorption and emission techniques, provides profound insights into the molecular orbital energies and transition probabilities of Zinc(II) phthalocyanine (B1677752) tetrasulfonic acid. These methods are fundamental to understanding its behavior as a photosensitizer.

Detailed Analysis of UV-Visible Absorption Bands (Q-band, B-band)

The electronic absorption spectrum of Zinc(II) phthalocyanine tetrasulfonic acid, like other metallophthalocyanines, is dominated by two principal absorption regions, both resulting from π → π* transitions within the extensive 18 π-electron system of the macrocycle. acs.org

The Q-band: This is the most intense and characteristic absorption band, appearing in the visible region of the electromagnetic spectrum, typically between 600 and 700 nm. acs.org For Zinc(II) phthalocyanine tetrasulfonic acid (ZnPcS₄), the monomeric form in solution exhibits a sharp Q-band maximum around 672-675 nm. nih.gov This band is specifically attributed to the transition from the highest occupied molecular orbital (HOMO), an a₁ᵤ orbital, to the lowest unoccupied molecular orbital (LUMO), which is a doubly degenerate e₉ orbital. The position and intensity of the Q-band are highly sensitive to the molecule's environment, including solvent polarity and aggregation state. researchgate.netacademie-sciences.fr Aggregation, particularly the formation of face-to-face H-aggregates, leads to a blue shift and broadening of the Q-band, which is a common phenomenon for phthalocyanines in aqueous solutions. academie-sciences.fr The addition of surfactants like Triton X-100 can reverse this aggregation, leading to a red-shift and an increase in the molar extinction coefficient of the Q-band. researchgate.net

The Lambert-Beer law is generally obeyed over a range of concentrations, allowing for quantitative analysis. acs.org The molar absorption coefficients for both the Q and B bands are significant, reflecting the high probability of these electronic transitions. acs.org

Table 1: Representative UV-Visible Absorption Maxima for Zinc Phthalocyanine Derivatives

| Compound/Solvent System | B-band λₘₐₓ (nm) | Q-band λₘₐₓ (nm) | Reference |

| ZnPcS₄ in PBS | ~340 | ~670 | researchgate.net |

| ZnPc in DMSO | Not specified | 672 | nih.gov |

| ZnPc in Chloroform | Not specified | 684 | nih.gov |

| tert-ZnPc(II) in Toluene (B28343) | 350 | 610 | academie-sciences.fr |

Fluorescence Spectroscopy: Quantum Yields, Lifetimes, and Quenching Phenomena

Following the absorption of light and excitation to a singlet excited state (S₁), the ZnPcS₄ molecule can relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence.

Quantum Yields and Lifetimes: The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. For monomeric zinc phthalocyanines in organic solvents like toluene or ethanol, the fluorescence quantum yield can be significant, with reported values in the range of 0.27 to 0.35. academie-sciences.fr However, in aqueous solutions, the tendency of ZnPcS₄ to aggregate leads to a dramatic reduction in fluorescence, a phenomenon known as aggregation-induced quenching. academie-sciences.frftmc.lt In some cases, the fluorescence quantum yield in water is effectively zero. academie-sciences.fr The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is directly related to the quantum yield. For monomeric ZnPc, lifetimes are typically around 3.0-3.5 ns. nih.gov Upon aggregation, shorter fluorescence lifetimes of 1.2-1.5 ns and even 0.4-0.6 ns are observed, corresponding to the formation of different aggregated species. nih.gov

Quenching Phenomena: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. Besides aggregation, quenching of ZnPcS₄ fluorescence can occur through several mechanisms:

Concentration Quenching: As the concentration of the photosensitizer increases, the probability of forming non-fluorescent or weakly fluorescent aggregates rises, leading to a sharp decrease in emission intensity. ftmc.ltmdpi.com

Interaction with Biomolecules: Binding to proteins such as human serum albumin (HSA) can lead to changes in the fluorescence spectrum. Complex formation between ZnPcS₄ and HSA results in a red-shifted emission signal centered at 690 nm, compared to the 686 nm peak of the free photosensitizer. nih.gov This interaction can also quench the intrinsic fluorescence of the protein itself (e.g., from tryptophan residues). nih.gov

Electron Transfer: Quenching can occur via electron transfer processes with quencher molecules present in the solution. scielo.br Studies with various quenchers have been used to probe the accessibility and location of the photosensitizer in microheterogeneous systems like liposomes. scielo.br

Table 2: Photophysical Fluorescence Data for Zinc Phthalocyanine Derivatives

| Species | Medium/State | Emission λₘₐₓ (nm) | Fluorescence Lifetime (τF) | Fluorescence Quantum Yield (ΦF) | Reference |

| ZnPc | DPPC Liposomes (Monomer) | Not Specified | 3.0 - 3.5 ns | Not Specified | nih.gov |

| ZnPc | DPPC Liposomes (Aggregate) | Not Specified | 0.4 - 1.5 ns | Not Specified | nih.gov |

| ZnPcS₄ | Aqueous Solution | 686 | Not Specified | Not Specified | nih.gov |

| ZnPcS₄-HSA Complex | Aqueous Solution | 690 | Not Specified | Not Specified | nih.gov |

| tert-ZnPc(II) | Toluene | 680, 740 | Not Specified | 0.31 | academie-sciences.fr |

| tert-ZnPc(II) | Water | No Fluorescence | Not Specified | 0 | academie-sciences.fr |

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopy, particularly transient absorption spectroscopy, provides direct information about the properties and kinetics of short-lived excited states. When ZnPc is excited by a laser pulse, it can transition from the singlet excited state (S₁) to a long-lived triplet excited state (T₁) via intersystem crossing.

The transient absorption spectrum of ZnPc is characterized by the depletion of the ground state signal, observed as negative peaks (bleaching) at the wavelengths of the Q-band (e.g., ~672 nm), and a broad positive absorption band at other wavelengths (e.g., 400-600 nm). nih.gov This broad absorption is attributed to the T₁–Tₙ transition. nih.gov The decay of this transient signal allows for the determination of the triplet state lifetime. Studies have shown that ZnPcS₄ in the presence of biological interfaces, such as in cells, exhibits a longer excited-state lifetime compared to its state in an aqueous solution. nih.gov This extended lifetime is beneficial for applications like photodynamic therapy, as it increases the probability of energy transfer to molecular oxygen.

Vibrational Spectroscopic Techniques for Structural Confirmation

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational energy levels of the molecule. These methods are powerful tools for confirming the molecular structure, identifying functional groups, and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, revealing information about its functional groups and bonding arrangements. For the ZnPc core, density functional theory (DFT) calculations have provided reliable assignments for the observed vibrational bands. rsc.org Key spectral regions include:

C-H Vibrations: Stretching and bending modes of the aromatic C-H bonds on the periphery of the phthalocyanine ring.

Macrocycle Vibrations: A complex series of bands corresponding to C-C and C-N stretching within the isoindole units and the azamethine bridges.

Metal-Ligand Vibrations: Vibrations involving the central zinc atom and the coordinating nitrogen atoms of the macrocycle.

Sulfonate Group Vibrations: The tetrasulfonic acid derivative will exhibit strong, characteristic absorption bands corresponding to the S=O and S-O stretching vibrations of the -SO₃H groups.

The sensitivity of certain IR bands, particularly out-of-plane vibrations between 700 and 800 cm⁻¹, to the solid-state packing makes FT-IR useful for identifying different polymorphic forms of the compound. rsc.org

Table 3: Selected FT-IR Bands for the Zinc Phthalocyanine Macrocycle

| Frequency Range (cm⁻¹) | Assignment | Reference |

| 700 - 800 | In-plane and out-of-plane vibrations sensitive to polymorphism | rsc.org |

| 800 - 1200 | C-N and C-C stretching, C-H bending | researchgate.net |

| ~1335 | C-N-C bridge bond vibrations | rsc.orgresearchgate.net |

| ~1508 | C-N-C bridge bond vibrations | rsc.orgresearchgate.net |

| Note: Specific frequencies for the sulfonic acid groups (-SO₃H) would also be prominent. |

Raman Spectroscopy and Micro-Spectroscopic Imaging

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of the non-polar parts of the molecule.

For ZnPc, the most intense band in the Raman spectrum is typically observed around 1506-1517 cm⁻¹, which is assigned to a vibration with large displacements on the C-N-C bridging bonds. rsc.orgresearchgate.net The frequency of this band is sensitive to the size of the central metal ion, making it a good marker for the metal's coordination environment. rsc.orgrsc.org The region between 1350 and 1550 cm⁻¹ is highly sensitive to the central metal and provides a specific signature for each metallophthalocyanine. rsc.org

Micro-Spectroscopic Imaging: Raman spectroscopy can be coupled with a microscope to perform micro-spectroscopic imaging. This powerful technique allows for the label-free visualization of the distribution of ZnPcS₄ within complex biological samples like tissues and single cells. nih.govnih.gov By mapping the intensity of the characteristic Raman/fluorescence signal of ZnPcS₄, researchers can determine its localization in different cellular compartments, such as mitochondria or the nucleus, depending on its concentration. nih.gov Furthermore, subtle shifts in the fluorescence/Raman signal can provide information about the local environment and aggregation state of the photosensitizer. For instance, a blue shift in the emission maximum from 691-695 nm to 689 nm was observed when ZnPcS₄ accumulated in cancerous colon tissue compared to normal tissue. nih.govnih.gov

Table 4: Prominent Raman Bands for Zinc Phthalocyanine

| Frequency (cm⁻¹) | Assignment | Significance | Reference |

| ~678 | Phthalocyanine macrocycle vibration | Characteristic band | researchgate.net |

| ~748 | Phthalocyanine macrocycle vibration | Characteristic band | researchgate.net |

| ~1335 | C-N-C bridge bond vibration | Strong intensity | researchgate.net |

| 1506 - 1517 | C-N-C bridge bond vibration (B₁g symmetry) | Most intense band, sensitive to metal ion and environment | rsc.orgresearchgate.netrsc.org |

Mass Spectrometric Approaches for Molecular Weight and Purity Assessment

Mass spectrometry is a critical analytical technique for the verification of the molecular weight and the assessment of the purity of synthesized phthalocyanine complexes. Given the large and complex nature of these macrocycles, specific ionization methods are required to achieve successful volatilization and ionization without significant fragmentation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique exceptionally well-suited for the analysis of large, non-volatile, and thermally labile molecules like Zinc(II) Phthalocyanine tetrasulfonic acid and its derivatives. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase as a singly charged ion (e.g., [M+H]⁺). These ions are then accelerated into a field-free drift tube, and their mass-to-charge ratio (m/z) is determined by measuring their time-of-flight to the detector.

MALDI-TOF is routinely used to confirm the successful synthesis of phthalocyanine derivatives by matching the observed molecular ion peak with the calculated theoretical mass. nih.gov For instance, in the characterization of a novel unsymmetrical zinc(II) phthalocyanine, MALDI-TOF was employed alongside other spectroscopic techniques to verify the compound's structure. researchgate.net The high resolution of TOF analyzers allows for precise mass determination, which is crucial for confirming the elemental composition and assessing the sample's purity. The presence of unexpected peaks may indicate impurities, by-products from the synthesis, or fragmentation of the parent molecule.

The table below presents example data from the characterization of a peripherally functionalized Zinc(II) phthalocyanine derivative using MALDI-TOF mass spectrometry, illustrating the technique's precision.

| Compound | Ion | Found m/z | Required m/z |

| Zinc(II) phthalocyanine bearing eight nipagin-functionalized substituents | [M+H]⁺ | 2734.1035 | 2734.1660 |

| Data sourced from a study on nipagin-functionalized phthalocyanines. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Aggregation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Zinc(II) Phthalocyanine tetrasulfonic acid in solution. It provides profound insights into the molecular structure, conformation, and intermolecular interactions, such as aggregation, which is a common phenomenon for these planar macrocycles.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon-hydrogen framework of a molecule. For phthalocyanines, the chemical shifts, splitting patterns, and integrals of the signals provide direct evidence of the molecular structure and the position of substituents on the macrocyclic ring. ijsr.net

A significant challenge in the NMR analysis of phthalocyanines is their strong tendency to aggregate in solution, which leads to severe broadening of NMR signals, often rendering the spectra uninterpretable. nih.gov This aggregation is driven by π-π stacking interactions between the large aromatic cores of the molecules. The choice of solvent is critical to obtaining well-resolved spectra; coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or pyridine-d₅ are often used as they can interact with the central zinc atom or the macrocycle itself, helping to suppress aggregation. nih.gov In some cases, the introduction of bulky substituents or charged groups, such as sulfonic acids, can also mitigate stacking and improve solubility. nih.gov

For example, in the ¹H NMR spectrum of a tetranitro-substituted Zinc(II) phthalocyanine, distinct singlet aromatic peaks were observed at 7.2812, 7.1772, and 7.0753 ppm. researchgate.net The presence of aggregation was still noted, evidenced by a downfield-drifting peak at 8.1335 ppm with a low integration value. researchgate.net

The table below shows representative ¹H and ¹³C NMR data for a peripherally substituted Zinc(II) phthalocyanine, demonstrating the typical chemical shift regions for different protons and carbons in the structure.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | 8.03–7.99 | Aromatic Protons |

| 7.92 | Aromatic Protons | |

| 7.01–6.98 | Aromatic Protons | |

| 5.26 | -O-CH₂- | |

| ¹³C NMR | 166.6 | Carbonyl Carbon (C=O) |

| 163.7, 153.8, 152.5 | Aromatic Carbons | |

| 132.2, 130.0, 123.5, 119.8, 115.0 | Aromatic Carbons | |

| 72.9, 68.9, 65.0 | Aliphatic Carbons (-O-CH₂-) | |

| Data obtained in Pyridine-d₅ for an octakis-substituted Zinc(II) phthalocyanine derivative. nih.gov |

Two-Dimensional (2D) NMR for Complex Structure Assignments

For large and structurally complex molecules like substituted phthalocyanines, one-dimensional NMR spectra can become crowded and overlapping, making unambiguous signal assignment difficult. Two-dimensional (2D) NMR techniques are essential for overcoming this challenge by correlating different nuclei through chemical bonds or through space. nih.gov

Common 2D NMR experiments used in the characterization of Zinc(II) phthalocyanine derivatives include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the connectivity of protons within a substituent chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying connections between different functional groups and assigning quaternary carbons.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's three-dimensional conformation and the spatial arrangement of substituents. For instance, ¹H-¹H-ROESY spectra have been used to observe cross-peaks between protons on the phthalocyanine ring and protons on peripheral phenyl groups, confirming their spatial proximity. nih.gov

Through the combined use of these 2D techniques, a complete and unambiguous assignment of nearly all proton and carbon signals can be achieved, which is critical for confirming the regiochemistry of substitution and understanding the molecule's conformational preferences in solution. nih.gov

Electrochemical Characterization for Redox Behavior

The electrochemical properties of Zinc(II) Phthalocyanine tetrasulfonic acid are fundamental to its application in areas such as catalysis, sensing, and solar energy conversion. The large, conjugated 18-π electron system of the phthalocyanine ring is redox-active, capable of undergoing multiple electron transfer reactions. dergipark.org.tr

Cyclic Voltammetry and Investigation of Electron Transfer Processes

Cyclic voltammetry (CV) is the most widely used technique for investigating the redox behavior of phthalocyanines. In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a vertex potential and back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer processes.

For Zinc(II) phthalocyanines, the redox processes are typically centered on the phthalocyanine macrocycle rather than the metal center. researchgate.net The Zn(II) ion is redox-inactive because its d-orbitals are located outside the energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of the phthalocyanine ring. researchgate.net Consequently, the voltammograms typically show one or more reversible one-electron oxidations and up to four reversible one-electron reductions corresponding to the formation of radical cations and anions of the π-conjugated ring system. dergipark.org.trxmu.edu.cn

The redox potentials are sensitive to the nature of the substituents on the periphery of the ring. Electron-withdrawing groups, such as sulfonic acid or fluoroalkoxy groups, make the ring more electron-deficient, causing a positive shift in the oxidation and reduction potentials. xmu.edu.cn Conversely, electron-donating groups have the opposite effect. Studies on various tetra-substituted Zinc(II) phthalocyanines reveal multiple, reversible, diffusion-controlled redox processes. dergipark.org.tr

The table below summarizes representative electrochemical data obtained from cyclic voltammetry for different substituted Zinc(II) phthalocyanine complexes, illustrating the typical range of redox potentials.

| Compound | Solvent/Electrolyte | Redox Process | E₁/₂ (V vs. Ag/AgCl or SCE) |

| Zinc Tetra(trifluoroethoxy)phthalocyanine | DMF | Pc⁺/Pc | +0.558 |

| Pc⁻/Pc | -0.761 | ||

| Pc²⁻/Pc⁻ | -1.034 | ||

| Pc³⁻/Pc²⁻ | -1.417 | ||

| Non-peripherally tetra-substituted Zn(II) Pc | DMF/TBAP | Oxidation 1 | +0.87 |

| Reduction 1 | -0.89 | ||

| Reduction 2 | -1.27 | ||

| Reduction 3 | -1.79 | ||

| Data sourced from studies on substituted Zinc(II) phthalocyanines. dergipark.org.trxmu.edu.cn |

These electrochemical studies are crucial for understanding the electronic structure of Zinc(II) Phthalocyanine tetrasulfonic acid and for designing materials with tailored redox properties for specific technological applications.

Photophysical and Photochemical Mechanisms of Zinc Ii Phthalocyanine Tetrasulfonic Acid

Singlet Oxygen Generation Efficiency and Mechanistic Pathways

The primary mechanism through which many photosensitizers, including ZnPcS4, exert their photodynamic effect is via the generation of singlet oxygen (1O2), a highly reactive and cytotoxic species. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen.

Determination of Singlet Oxygen Quantum Yields

The singlet oxygen quantum yield of ZnPcS4 is a critical parameter for evaluating its photosensitizing potential. Various methods are employed for its determination, including direct and indirect techniques. The direct method involves the detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. Indirect methods typically rely on chemical trapping, where a singlet oxygen acceptor, such as 1,3-diphenylisobenzofuran (DPBF), is used, and its consumption is monitored spectrophotometrically.

The ΦΔ of zinc phthalocyanine (B1677752) derivatives is influenced by several factors, including the central metal ion, peripheral substituents, and the solvent environment. For instance, the presence of a diamagnetic central metal like Zn(II) is known to promote high triplet quantum yields (ΦT) and long triplet lifetimes (τT), both of which are conducive to efficient singlet oxygen generation nih.gov. In a series of tetrasulfonated phthalocyanines, the zinc derivative (ZnPTS) exhibited a higher singlet oxygen quantum yield compared to gallium, aluminum, and metal-free analogs in dimethylformamide (DMF) researchgate.net.

The following table summarizes the singlet oxygen quantum yields of various zinc phthalocyanine derivatives in different solvents, illustrating the impact of molecular structure and environment.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Zinc(II) phthalocyanine (ZnPc) | DMF | 0.56 ± 0.06 | acs.org |

| Zinc(II) phthalocyanine (ZnPc) | Ethanol | 0.53 ± 0.15 | acs.org |

| Zinc(II) tetrasulfophthalocyanine (ZnTSPc) | DMF | 0.456 | |

| Non-peripheral octa-azidoethoxy substituted Zn(II) phthalocyanine | DMSO | 0.83 | dergipark.org.tr |

| Zinc(II) tetracarboxy-phthalocyanine | - | 0.37 | unirioja.es |

Influence of Molecular Environment on Singlet Oxygen Production

The molecular environment plays a pivotal role in modulating the singlet oxygen generation efficiency of ZnPcS4. Key factors include the solvent and the aggregation state of the photosensitizer.

Solvent Effects: The polarity and coordination ability of the solvent can affect the photophysical properties of ZnPcS4. For instance, singlet oxygen quantum yields are generally observed to be higher in organic solvents like DMF and DMSO compared to aqueous solutions researchgate.net. This is often attributed to the tendency of phthalocyanines to aggregate in water, which can quench the excited states and reduce the efficiency of energy transfer to molecular oxygen.

Aggregation: Phthalocyanines, including ZnPcS4, have a strong propensity to self-assemble or aggregate in aqueous environments. This aggregation is a significant impediment to efficient singlet oxygen production, as only the monomeric form of the photosensitizer is considered to be photochemically active. Aggregation can lead to the rapid deactivation of the excited triplet state, thereby diminishing the singlet oxygen quantum yield. The sulfonation of the zinc phthalocyanine core in ZnPcS4 enhances its water solubility and reduces aggregation compared to the unsubstituted ZnPc, which in turn can lead to improved photodynamic activity in biological systems mdpi.com. Studies have shown that in micellar environments, which can disrupt aggregates and promote the monomeric form, the excited-state lifetime of ZnPcS4 is significantly elongated, leading to an increased quantum yield of singlet oxygen formation nih.govsemanticscholar.org.

Reactive Oxygen Species (ROS) Formation and Characterization

Upon light absorption, photosensitizers can initiate photochemical reactions through two primary pathways, known as Type I and Type II mechanisms. Both pathways result in the generation of cytotoxic ROS.

Elucidation of Type I and Type II Photochemical Reactions

Type II Mechanism: This pathway is generally considered the dominant mechanism for ZnPcS4 under normal oxygen conditions (normoxia). It involves the direct energy transfer from the excited triplet state of the photosensitizer (3PS*) to ground-state molecular oxygen (3O2). This energy transfer results in the formation of the highly reactive singlet oxygen (1O2), while the photosensitizer returns to its ground state. The high efficiency of ZnPcS4 in generating singlet oxygen underscores the importance of the Type II mechanism in its photodynamic action.

Type I Mechanism: In this mechanism, the excited photosensitizer interacts directly with a substrate molecule (e.g., a biological molecule or the solvent) through electron or hydrogen atom transfer. This results in the formation of radical ions or radicals. These radicals can then react with molecular oxygen to produce various ROS, including superoxide anion (O2•−), hydrogen peroxide (H2O2), and the highly reactive hydroxyl radical (•OH) acs.org. The Type I mechanism can become more significant under hypoxic conditions, where the concentration of molecular oxygen is too low to efficiently support the Type II pathway acs.org. Some zinc phthalocyanine derivatives have been shown to operate through both Type I and Type II mechanisms, which can be advantageous for treating hypoxic tumors acs.org.

Quantification of Other Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide Anions)

While singlet oxygen is the major cytotoxic species produced by ZnPcS4, the generation of other ROS via the Type I mechanism can also contribute to its photodynamic effect. The detection and quantification of these species are crucial for a comprehensive understanding of the photosensitizer's mechanism of action.

Hydroxyl Radicals (•OH): The formation of hydroxyl radicals can be detected using specific probes, such as 3'-(p-aminophenyl)fluorescein (APF), which becomes fluorescent upon reaction with •OH. Studies on some zinc phthalocyanine derivatives have demonstrated their ability to generate hydroxyl radicals, indicating the involvement of a Type I photochemical reaction acs.org.

Superoxide Anions (O2•−): The production of superoxide anions can be quantified using methods such as the cytochrome c reduction assay, where the reduction of cytochrome c by O2•− is monitored spectrophotometrically. Research on zinc phthalocyanine in liposomal formulations has shown the generation of superoxide anions upon visible light irradiation, with the yield being enhanced by the presence of physiological electron donors nih.gov. The formation of superoxide was confirmed by electron paramagnetic resonance (EPR) spin trapping techniques nih.gov.

The ability of ZnPcS4 and its derivatives to produce these additional ROS suggests a versatile photochemical behavior that can adapt to the local tumor microenvironment, potentially enhancing its therapeutic efficacy.

Excited State Dynamics and Energy Transfer Processes

The photophysical and photochemical behavior of ZnPcS4 is governed by the dynamics of its excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S0) to an excited singlet state (Sn). The subsequent de-excitation pathways determine the fate of the absorbed energy and the efficiency of ROS generation.

Following initial excitation, the molecule rapidly undergoes internal conversion to the lowest excited singlet state (S1). From the S1 state, several processes can occur:

Fluorescence: The molecule can return to the ground state by emitting a photon. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process.

Internal Conversion: A non-radiative decay from S1 to S0, where the energy is dissipated as heat.

Intersystem Crossing (ISC): A spin-forbidden transition from the S1 state to the lowest excited triplet state (T1). This is a crucial step for photosensitization, as the long-lived T1 state is responsible for initiating the photochemical reactions that lead to ROS production.

The presence of the diamagnetic zinc ion in ZnPcS4 facilitates intersystem crossing, leading to high triplet quantum yields nih.gov. The lifetime of the excited states is also a critical factor. A long triplet state lifetime increases the probability of interaction with molecular oxygen or other substrates, thereby enhancing the quantum yields of ROS generation nih.gov.

The excited-state lifetime of ZnPcS4 is highly sensitive to its environment. In aqueous solutions where aggregation occurs, the excited-state lifetime is significantly shortened (less than 80 picoseconds) nih.gov. In contrast, in environments that promote the monomeric form, such as in micelles, the electronic relaxation is much longer (greater than 1 nanosecond) nih.gov. This elongation of the excited-state lifetime in a monomeric state is advantageous for efficient energy transfer to molecular oxygen.

Energy transfer processes are fundamental to the function of ZnPcS4 as a photosensitizer. The primary energy transfer event is the Dexter-type energy transfer from the triplet excited state of the photosensitizer to ground-state triplet oxygen, resulting in the formation of singlet oxygen. The efficiency of this process is dependent on the close proximity and favorable orbital overlap between the excited photosensitizer and molecular oxygen.

Triplet State Quantum Yields and Lifetimes

The efficiency of triplet state formation is quantified by the triplet quantum yield (ΦT), while its persistence is measured by the triplet lifetime (τT). The presence of a diamagnetic central metal ion like Zn(II) is crucial, as it promotes efficient intersystem crossing, leading to high triplet quantum yields and extended triplet lifetimes. nih.gov For zinc phthalocyanines in general, high triplet quantum yields (ΦT > 0.4) and long triplet lifetimes (τT > 100 µs) are characteristic features. nih.gov

The triplet state properties of ZnPcS₄ and its derivatives are highly sensitive to the molecular environment, including the solvent, aggregation state, and nature of peripheral substituents. In deoxygenated solutions, where quenching by molecular oxygen is minimized, triplet lifetimes for substituted zinc phthalocyanines can be on the order of hundreds of microseconds (e.g., 100-430 µs for glycosylated derivatives). nih.gov However, in air-saturated solutions, the lifetime is significantly reduced to the sub-microsecond range (e.g., 0.2-0.4 µs) due to efficient quenching by ground-state triplet oxygen. researchgate.net Aggregation is a major factor that adversely affects these properties; for instance, the excited-state lifetime of ZnPcS₄ in pure water is exceptionally short (<80 ps) due to the formation of aggregates. nih.gov In contrast, when incorporated into micelles, which prevent aggregation, the lifetime is elongated to over 1 nanosecond, creating more favorable conditions for photochemical processes. nih.gov

| Compound Derivative | Solvent/Medium | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) |

|---|---|---|---|

| Generic Zn(II) Phthalocyanines | General | > 0.40 | > 100 µs |

| Tetrasubstituted ZnPc | Ethanol/Toluene (B28343) (deoxygenated) | - | ~300 µs |

| Tetrasubstituted ZnPc | Ethanol/Toluene (air-saturated) | - | 0.2 - 0.4 µs |

| Octagalactosylated ZnPc | DMSO (argon-saturated) | 0.88 | 100 - 430 µs |

| Zinc Phthalocyanine Tetrasulfonic Acid (ZnPcS₄) | Water (aggregated) | - | < 80 ps |

| Zinc Phthalocyanine Tetrasulfonic Acid (ZnPcS₄) | Micelles (monomeric) | - | > 1 ns |

Intermolecular and Intramolecular Energy Transfer Phenomena

Once the triplet state of ZnPcS₄ is populated, its energy can be transferred to other molecules through intermolecular or intramolecular processes. The two primary mechanisms for such non-radiative energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process based on dipole-dipole coupling between a donor molecule in an excited state and an acceptor molecule in its ground state. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it effective over typical distances of 1-10 nanometers. Key requirements for FRET include a close proximity of the donor and acceptor and a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. FRET is a singlet-state mechanism.

Dexter Energy Transfer , also known as electron exchange energy transfer, is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. edinst.comwikipedia.org This process involves a simultaneous exchange of electrons between the two molecules. edinst.com Due to the need for orbital overlap, Dexter transfer is only efficient at very short distances, typically within 1 nanometer (10 Å). wikipedia.orglibretexts.orglibretexts.org Unlike FRET, the Dexter mechanism can facilitate energy transfer to and from triplet states, making it highly relevant for the photochemistry of ZnPcS₄. edinst.com It can be a key pathway for quenching the ZnPcS₄ triplet state or for sensitizing another molecule to its triplet state.

In the context of ZnPcS₄, intermolecular energy transfer is fundamental to its role as a photosensitizer. The most significant process is the Dexter energy transfer from the excited triplet state of ZnPcS₄ to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy exchange results in the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy, while the ZnPcS₄ molecule returns to its ground state.

Photostability and Photodegradation Pathways of Zinc(II) Phthalocyanine Tetrasulfonic Acid

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical property for photosensitizers. The photodegradation of phthalocyanines typically involves photo-oxidation, where the macrocycle is chemically altered by reactive oxygen species, often those generated by the photosensitizer itself. This process, known as photobleaching, leads to a loss of the characteristic Q-band absorption and a corresponding loss of photoactivity.

Research has shown that the molecular structure significantly influences photostability. For instance, zinc phthalocyanine derivatives with sulfonyl substituents exhibit markedly improved photostability compared to unsubstituted ZnPc. acs.org Upon light exposure, unsubstituted ZnPc shows a significant decrease in its Q-band absorption, whereas sulfonylated derivatives maintain their spectral integrity under similar conditions. acs.org This enhanced stability allows the molecule to undergo more photocatalytic cycles. acs.org

Analysis of Photobleaching Kinetics

The kinetics of photobleaching are typically analyzed using absorption spectroscopy. The process is monitored by irradiating a solution of the phthalocyanine with light of a specific wavelength (usually corresponding to the Q-band maximum) and recording the absorption spectra at various time intervals. The rate of photodegradation is quantified by the photodegradation quantum yield (Φd), which represents the fraction of absorbed photons that result in the decomposition of the molecule.

A common experimental setup involves exposing a solution of ZnPcS₄ to a constant light flux and measuring the decrease in the Q-band absorbance over time. The change in absorbance is directly proportional to the change in the concentration of the intact photosensitizer. The data can then be fitted to a kinetic model, often following first-order kinetics, to determine the rate constant for photobleaching. This analysis provides a quantitative measure of the compound's stability under specific conditions of light intensity, oxygen concentration, and solvent environment.

Strategies for Enhancing Photochemical Stability

Several strategies have been developed to mitigate photodegradation and enhance the photochemical stability of ZnPcS₄ and related compounds.

Peripheral Substitution : The attachment of specific functional groups to the periphery of the phthalocyanine ring is a primary strategy. As noted, the introduction of sulfonyl groups significantly enhances photostability. acs.org These electron-withdrawing groups can modify the electronic properties of the macrocycle, making it less susceptible to photo-oxidation.

Inhibition of Aggregation : Aggregation often leads to rapid deactivation of the excited state and can reduce photostability. academie-sciences.fr Strategies to prevent aggregation are therefore crucial. This can be achieved by:

Introducing bulky peripheral substituents that sterically hinder the face-to-face stacking of the macrocycles.

Choosing appropriate solvent systems that promote the monomeric form. For the water-soluble ZnPcS₄, aggregation is a significant issue in aqueous media, which can be overcome by formulation in delivery systems. nih.gov

Encapsulation within nanocarriers such as liposomes, micelles, or polymeric nanoparticles (e.g., PLGA). nih.govnih.gov These systems isolate individual phthalocyanine molecules, preserving their monomeric state and photophysical properties.

Advanced Applications of Zinc Ii Phthalocyanine Tetrasulfonic Acid in Functional Materials and Chemical Systems

Catalytic and Photocatalytic Processes Driven by Zinc(II) Phthalocyanine (B1677752) Tetrasulfonic Acid

The catalytic and photocatalytic activity of Zinc(II) phthalocyanine tetrasulfonic acid stems from its ability to absorb light and facilitate the formation of reactive chemical species. This property is harnessed in various applications, from environmental cleanup to sophisticated chemical synthesis.

Heterogeneous photocatalysis is an advanced oxidation process used for the degradation of organic pollutants in water and air. mdpi.comresearchgate.net A primary challenge in this field is developing photocatalysts that can efficiently utilize visible light, which constitutes the largest portion of the solar spectrum. acs.orgmdpi.com While semiconductors like titanium dioxide (TiO₂) are widely used, their large band gap restricts their activity primarily to the UV region. acs.org

Zinc(II) phthalocyanine tetrasulfonic acid serves as an effective sensitizer to overcome this limitation. acs.orgnih.gov When immobilized on the surface of a semiconductor like TiO₂, it absorbs visible light, a process that the semiconductor alone cannot achieve. acs.org Upon light absorption, the phthalocyanine molecule enters an excited state and injects an electron into the conduction band of the semiconductor. This charge separation initiates a series of redox reactions that produce highly reactive oxygen species (ROS), which then degrade organic pollutants into less harmful substances. acs.org For instance, zinc phthalocyanine-sensitized TiO₂ nanocomposites have been successfully used for the photocatalytic removal of dyes like methyl orange under visible light irradiation. acs.orgnih.gov This approach significantly enhances the efficiency of solar-powered environmental remediation technologies. acs.org

Table 1: Photocatalytic Degradation of Organic Dyes

| Catalyst System | Target Pollutant | Light Source | Key Finding |

|---|---|---|---|

| Zinc Phthalocyanine-sensitized TiO₂ | Methyl Orange | Visible Light | Effective degradation of the dye, demonstrating visible-light activity. acs.orgnih.gov |

| Cobalt Phthalocyanine-TiO₂ | Textile Dyes | Visible Light | Successful photodegradation of organic textile dyes. acs.orgnih.gov |

Phthalocyanine complexes are notable for their electrocatalytic properties, participating in a variety of important chemical transformations. Their planar structure and the ability to coordinate with different central metal ions allow for fine-tuning of their electronic and catalytic behavior. Zinc(II) phthalocyanine tetrasulfonic acid and its related compounds have been investigated as electrocatalysts, particularly for the oxygen reduction reaction (ORR). The ORR is a critical process in energy conversion devices such as fuel cells. Hybrid materials where metal phthalocyanine tetrasulfonates are intercalated into layered hydroxides have shown electrocatalytic behavior toward the reduction of oxygen.

The photocatalytic and photodynamic activity of Zinc(II) phthalocyanine tetrasulfonic acid is fundamentally linked to its ability to activate molecular oxygen. This process occurs through two primary photochemical mechanisms, known as Type I and Type II reactions. acs.org

Type I Mechanism: In this pathway, the photo-excited phthalocyanine molecule (in its triplet state) interacts directly with a substrate molecule, transferring an electron or a hydrogen atom. This results in the formation of radicals and radical ions, which can then react with ground-state molecular oxygen (³O₂) to produce reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH). acs.org

Type II Mechanism: This mechanism is often dominant and involves the direct transfer of energy from the excited triplet state of the phthalocyanine sensitizer to ground-state molecular oxygen. acs.org This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). acs.org Zinc phthalocyanines are known to be efficient generators of singlet oxygen. acs.org

The efficacy of these processes is highly dependent on the presence of oxygen. Studies have shown that the photo-inactivation of cells using Zinc(II) phthalocyanine tetrasulfonate decreases as the concentration of oxygen is reduced, confirming that ROS play a crucial role in its phototoxic effects. nih.gov

Table 2: Oxygen Activation Mechanisms

| Mechanism | Description | Primary Product |

|---|---|---|

| Type I | Electron/hydrogen transfer from excited photosensitizer to a substrate, followed by reaction with O₂. acs.org | Superoxide (O₂⁻), Hydroxyl Radicals (•OH). acs.org |

| Type II | Direct energy transfer from excited photosensitizer to ground-state O₂. acs.org | Singlet Oxygen (¹O₂). acs.org |

Design and Implementation of Chemical and Biosensing Platforms

The distinct optical and electrochemical properties of Zinc(II) phthalocyanine tetrasulfonic acid make it a valuable component in the development of chemical sensors and biosensors. Its ability to interact with various analytes leads to measurable changes in its physical properties.

Optical sensors rely on changes in light absorption (colorimetry) or emission (fluorimetry) to detect and quantify chemical species. Zinc phthalocyanine and its derivatives are excellent candidates for these applications due to their strong absorption and fluorescence in the visible and near-infrared regions. frontierspecialtychemicals.com

Oxygen Sensing: The luminescence of Zinc(II) phthalocyanine tetrasulfonic acid is efficiently quenched by molecular oxygen. This phenomenon forms the basis for optical oxygen sensors. semanticscholar.org In the absence of oxygen, the excited molecule returns to its ground state by emitting light (fluorescence or phosphorescence). When oxygen is present, it collides with the excited phthalocyanine molecule and deactivates it through a non-radiative pathway (the same energy transfer that creates singlet oxygen in the Type II mechanism), thus reducing or "quenching" the luminescence intensity. semanticscholar.org The degree of quenching is directly proportional to the oxygen concentration, allowing for precise measurement. nih.gov

Metal Ion Sensing: Phthalocyanine tetrasulfonic acid can act as a chemosensor for metal ions. The coordination of a metal ion to the phthalocyanine macrocycle or its sulfonic acid groups can perturb the electronic structure of the molecule, leading to a detectable colorimetric or fluorescent response. This principle has been demonstrated for the detection of copper ions (Cu²⁺). researchgate.net

Volatile Organic Compound (VOC) Sensing: Thin films of zinc phthalocyanine can be used to detect VOCs. cnr.itmdpi.com When exposed to VOCs, the analyte molecules can interact with the phthalocyanine film, causing changes in its molecular packing and electronic environment. This interaction alters the film's optical absorption spectrum, providing a measurable signal for the presence and concentration of the VOC. cnr.itnih.gov By using films containing a mixture of chromophores, such as a phthalocyanine and a porphyrin, multi-channel optical sensors can be created to identify different organic compounds within complex mixtures. mdpi.com

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technology that measures changes in the frequency of a piezoelectric quartz crystal as mass is adsorbed onto or removed from its surface. mdpi.com Phthalocyanines can be deposited as thin, nanostructured films onto the surface of QCM electrodes to create highly selective chemical sensors. nih.gov

When the phthalocyanine-coated QCM sensor is exposed to a sample, target analytes interact and bind to the phthalocyanine layer. This binding increases the mass on the crystal, causing a decrease in its resonant frequency. The magnitude of this frequency shift is proportional to the amount of adsorbed analyte, allowing for sensitive quantification. mdpi.com This technique has been successfully applied in various contexts, including the detection of explosives like TNT in aqueous samples and the analysis of complex liquid mixtures, such as discriminating between different grape musts for wine production. nih.govresearchgate.net The combination of QCM with electrochemistry (EQCM) provides simultaneous mass and electrochemical data, offering richer information about the analyte and its interaction with the sensing layer. nih.gov

Development of Biosensors for Biomolecular Detection

Zinc(II) phthalocyanine tetrasulfonic acid (ZnPcTs) has emerged as a promising candidate in the development of sensitive and selective biosensors for the detection of various biomolecules. Its unique photophysical and electrochemical properties, coupled with its ability to interact with biological targets, make it a versatile platform for biosensor construction. The primary mechanisms exploited in these biosensors include fluorescence resonance energy transfer (FRET), electrochemical signal transduction, and direct fluorescent quenching.

The interaction of ZnPcTs and its derivatives with nucleic acids has been a significant area of research. Studies have shown that these phthalocyanine complexes can bind to DNA through intercalation, a process where the planar phthalocyanine ring inserts itself between the base pairs of the DNA double helix. This interaction can be monitored through various techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and thermal denaturation studies. For instance, the binding of a Zn(II) phthalocyanine complex to calf thymus DNA (CT-DNA) has been shown to cause a decrease in the absorbance of the phthalocyanine, a phenomenon known as hypochromism, along with a slight red-shift in the absorption wavelength. Such interactions have been quantified with binding constants, indicating a strong affinity for DNA. These findings suggest the potential of using ZnPcTs for the development of DNA-based biosensors, which could be applied in genetic screening and disease diagnostics.

Fluorescence-based sensing is another key application of ZnPcTs. The compound's inherent fluorescence can be modulated upon interaction with a target biomolecule. One advanced technique is Förster Resonance Energy Transfer (FRET), a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.gov While direct FRET applications with ZnPcTs as the primary sensor component for specific biomolecules are still under active investigation, the principle has been demonstrated with related zinc-porphyrin systems. For example, Zn(II) porphyrin within the protein cytochrome c has been successfully used as a FRET donor to an acceptor dye, allowing for the measurement of intramolecular distances. nih.gov This demonstrates the feasibility of designing FRET-based biosensors where ZnPcTs could act as either the donor or acceptor, with its fluorescence signal changing in response to conformational changes or binding events of biomolecules.

Electrochemical biosensors represent another significant application area. These devices translate the binding of a target analyte into a measurable electrical signal. While research on electrochemical biosensors specifically using the tetrasulfonic acid derivative is developing, the broader class of zinc phthalocyanines has been explored for this purpose. The integration of phthalocyanines onto electrode surfaces can enhance their electrocatalytic activity and facilitate electron transfer, which are crucial for sensitive detection. The development of electrochemical DNA sensors, for instance, offers a portable and rapid method for sequence-specific nucleic acid detection. nih.gov The ability of ZnPcTs to interact with DNA suggests its potential use as a recognition element or signal amplifier in such electrochemical platforms.

Table 1: Research Findings on the Interaction of Zn(II) Phthalocyanine Derivatives with DNA

| Zn(II) Phthalocyanine Derivative | Method of Interaction with DNA | Observed Effects | Reference |

| Tetra substituted phenoxy-3-methoxybenzoic acid Zn(II) phthalocyanine | Intercalation | Hypochromism and red-shift in absorption spectra | researchgate.net |

| Zn(II) phthalocyanine with tetra-4-(2-(N'-cyanoethyl)aminoethylsulfanyl) group | Intercalation | Significant affinity for CT-DNA with a binding constant of 2.83 × 10⁶ M⁻¹ | N/A |

Integration into Optoelectronic and Energy Conversion Devices